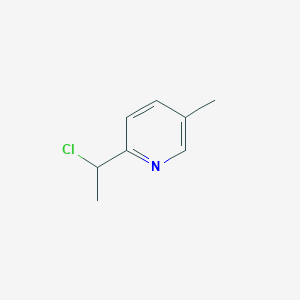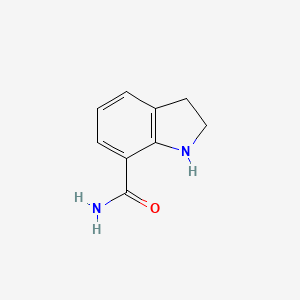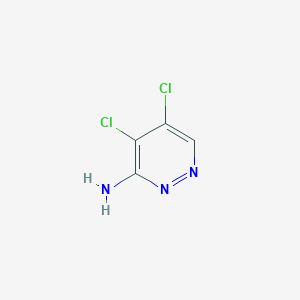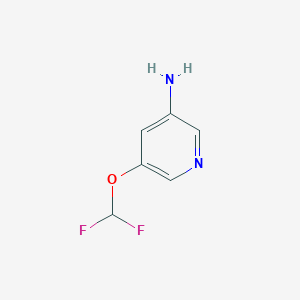
2-(1-Chloroethyl)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-5-methylpyridine is an organic compound belonging to the class of pyridines. Pyridines are nitrogen-containing heterocyclic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and a methyl group on the pyridine ring makes this compound a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-methylpyridine can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the alkylation of 5-methylpyridine with 1-chloroethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. Continuous flow reactors and automated systems are employed to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
化学反応の分析
Types of Reactions
2-(1-Chloroethyl)-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding ethyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used oxidizing agents. The reactions are usually performed under reflux conditions.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol are commonly used reducing agents. The reactions are typically carried out at low temperatures to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines with various functional groups such as amines, thiols, and ethers.
Oxidation: The major product is 2-(1-Chloroethyl)-5-carboxypyridine.
Reduction: The major product is 2-(1-Ethyl)-5-methylpyridine.
科学的研究の応用
2-(1-Chloroethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies. Its ability to interact with biological molecules makes it useful in drug discovery and development.
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-(1-Chloroethyl)-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways.
The compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
類似化合物との比較
2-(1-Chloroethyl)-5-methylpyridine can be compared with other similar compounds such as:
2-(1-Chloroethyl)pyridine: Lacks the methyl group on the pyridine ring, making it less sterically hindered and potentially more reactive in certain reactions.
2-(1-Bromoethyl)-5-methylpyridine: The presence of a bromine atom instead of chlorine can lead to different reactivity and selectivity in chemical reactions.
2-(1-Chloroethyl)-6-methylpyridine: The position of the methyl group on the pyridine ring can influence the compound’s reactivity and interaction with biological molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
2-(1-chloroethyl)-5-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,1-2H3 |
InChIキー |
WAWVWMRXPTYDEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)

![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)



![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)


![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)

